

what is HaloPROTAC-E

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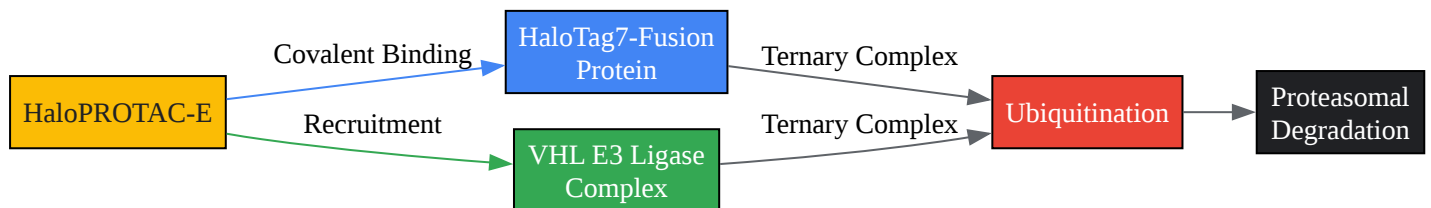
Compound Focus: HaloPROTAC-E

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Mechanism of Action

HaloPROTAC-E is a bifunctional molecule with a chloroalkane group that **covalently binds** to the HaloTag7 domain. Simultaneously, its high-affinity VHL ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [1] [2].



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***HaloPROTAC-E** mediates target protein ubiquitination and degradation by forming a ternary complex.*

Experimental Applications & Validation

The primary application of **HaloPROTAC-E** is the **rapid and reversible knockdown of endogenously tagged proteins** to interrogate their biological function. This approach combines **HaloPROTAC-E** with CRISPR/Cas9 gene-editing technology [1].

- **Validated Model System:** **HaloPROTAC-E** has been successfully used to degrade **endogenously Halo-tagged SGK3 and VPS34** in HEK293 knock-in cell lines [1].
- **Functional Consequences:** Degradation of HaloTag7-SGK3 by **HaloPROTAC-E** effectively **blocked downstream phosphorylation** of its physiological substrate, NDRG1, confirming the functional impact of the knockdown [1].
- **Pathway and Complex Analysis:** Treatment with **HaloPROTAC-E** induced degradation of not only HaloTag7-VPS34 but also its endogenous binding partners (VPS15, Beclin1, and ATG14), demonstrating its utility in studying **native protein complexes** [1].

Practical Experimental Guide

Below is a summary of key experimental parameters for using **HaloPROTAC-E** in cellular assays, synthesized from published protocols [3] [1].

Parameter	Details & Conditions
Working Concentration	DC ₅₀ ~3-10 nM; Effective range from low nanomolar up to 1 µM for maximal degradation [3] [1].
Treatment Duration	Degradation observable within 30 minutes ; maximal degradation (~95%) achieved by 24-48 hours [1].
Solubility & Storage	Soluble in DMSO (100 mg/mL or 126.52 mM). Store as aliquots at -80°C (6 months) or -20°C (1 month) [3].
Control Experiments	Use ent-HaloPROTAC-E (the inactive enantiomer) to confirm VHL-dependent, on-target degradation [2].
Validation Methods	Immunoblotting, flow cytometry (for fluorescent Halo fusions), global proteomics for selectivity assessment [1] [2].

Key Advantages for Research

- **High Potency and Speed:** Its low nanomolar DC₅₀ and rapid action enable the study of acute protein loss, minimizing adaptive cellular responses [1].

- **Exceptional Selectivity:** Quantitative global proteomics confirmed that **HaloPROTAC-E** selectively degrades only the Halo-tagged protein complex without significantly affecting the rest of the proteome [1] [4].
- **Reversibility:** The knockdown is reversible upon washout, allowing for transient protein depletion to study essential genes and monitor phenotypic recovery [1].
- **Overcomes Localization Challenges:** **HaloPROTAC-E** has demonstrated efficacy in degrading proteins localized to challenging compartments like **endosomes** [1] [5].

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